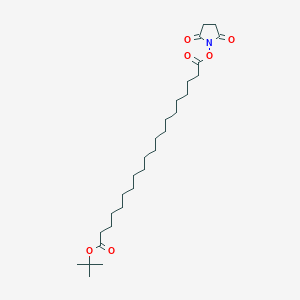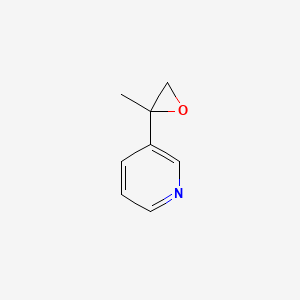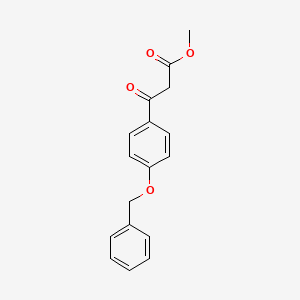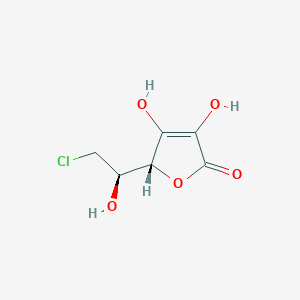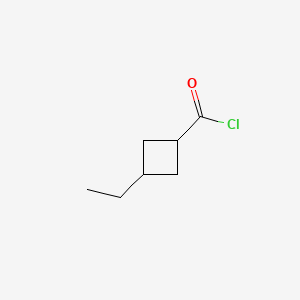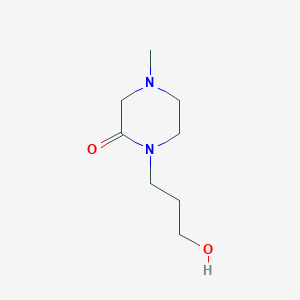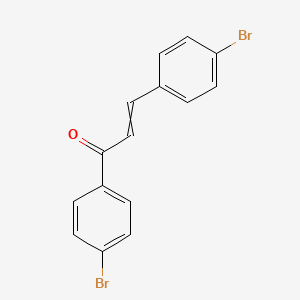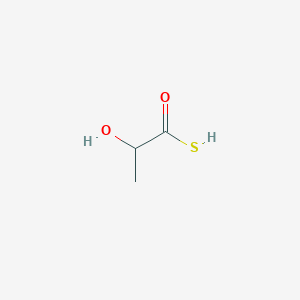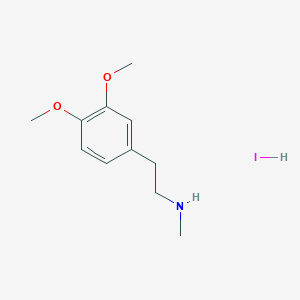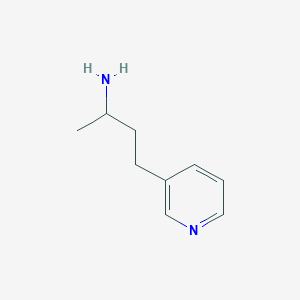
4-(Pyridin-3-yl)butan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-Methyl-3-pyridinepropanamine is an organic compound with the molecular formula C9H14N2 It contains a pyridine ring substituted with a methyl group and a propanamine chain
准备方法
Synthetic Routes and Reaction Conditions
Alpha-Methyl-3-pyridinepropanamine can be synthesized through several methods. One common approach involves the α-methylation of pyridine derivatives. This process can be carried out using a continuous flow system with a column packed with Raney® nickel and a low boiling point alcohol such as 1-propanol at high temperatures . This method offers high selectivity and yields, making it suitable for industrial applications.
Industrial Production Methods
In industrial settings, the production of 4-(Pyridin-3-yl)butan-2-amine often involves large-scale continuous flow systems. These systems provide advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes .
化学反应分析
Types of Reactions
Alpha-Methyl-3-pyridinepropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The methyl group and amine functionality allow for various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include pyridine N-oxides, piperidine derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used .
科学研究应用
Alpha-Methyl-3-pyridinepropanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.
作用机制
The mechanism of action of 4-(Pyridin-3-yl)butan-2-amine involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Methylpyridine: Similar in structure but lacks the propanamine chain.
3-Pyridinepropanamine: Similar but without the methyl group on the pyridine ring.
Piperidine derivatives: Reduced forms of pyridine with similar applications.
Uniqueness
Alpha-Methyl-3-pyridinepropanamine is unique due to the presence of both a methyl group and a propanamine chain on the pyridine ring.
属性
分子式 |
C9H14N2 |
|---|---|
分子量 |
150.22 g/mol |
IUPAC 名称 |
4-pyridin-3-ylbutan-2-amine |
InChI |
InChI=1S/C9H14N2/c1-8(10)4-5-9-3-2-6-11-7-9/h2-3,6-8H,4-5,10H2,1H3 |
InChI 键 |
KBOALNGTKBBWOW-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC1=CN=CC=C1)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
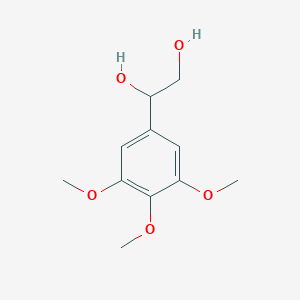
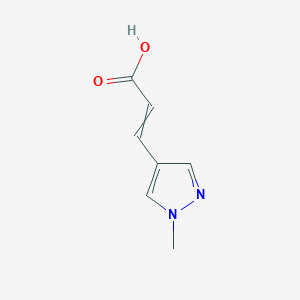
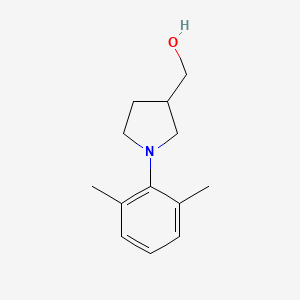
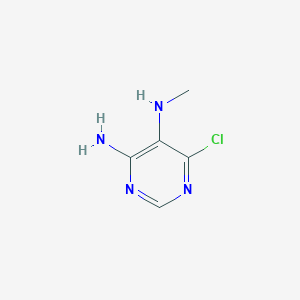
![2-(3-Methoxyphenyl)imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B8762300.png)
